molecular formula C23H24N4O2 B11714211 1,1'-(4-Methylbenzene-1,3-diyl)bis[3-(3-methylphenyl)urea]

1,1'-(4-Methylbenzene-1,3-diyl)bis[3-(3-methylphenyl)urea]

Cat. No.: B11714211
M. Wt: 388.5 g/mol
InChI Key: NYBZXWQJZLIRHO-UHFFFAOYSA-N
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Description

1,1’-(4-Methylbenzene-1,3-diyl)bis[3-(3-methylphenyl)urea] is an organic compound with a complex structure that includes multiple aromatic rings and urea groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(4-Methylbenzene-1,3-diyl)bis[3-(3-methylphenyl)urea] typically involves multiple steps of nucleophilic aromatic substitution reactions. One common method involves the reaction of benzene derivatives with brominated compounds, followed by further reactions with urea derivatives . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1,1’-(4-Methylbenzene-1,3-diyl)bis[3-(3-methylphenyl)urea] can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas or metal hydrides.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where different substituents can replace hydrogen atoms on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

1,1’-(4-Methylbenzene-1,3-diyl)bis[3-(3-methylphenyl)urea] has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,1’-(4-Methylbenzene-1,3-diyl)bis[3-(3-methylphenyl)urea] involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-(4-Methylbenzene-1,3-diyl)bis[3-(3-methylphenyl)urea] is unique due to its specific structure, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C23H24N4O2

Molecular Weight

388.5 g/mol

IUPAC Name

1-[2-methyl-5-[(3-methylphenyl)carbamoylamino]phenyl]-3-(3-methylphenyl)urea

InChI

InChI=1S/C23H24N4O2/c1-15-6-4-8-18(12-15)24-22(28)26-20-11-10-17(3)21(14-20)27-23(29)25-19-9-5-7-16(2)13-19/h4-14H,1-3H3,(H2,24,26,28)(H2,25,27,29)

InChI Key

NYBZXWQJZLIRHO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2=CC(=C(C=C2)C)NC(=O)NC3=CC=CC(=C3)C

Origin of Product

United States

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